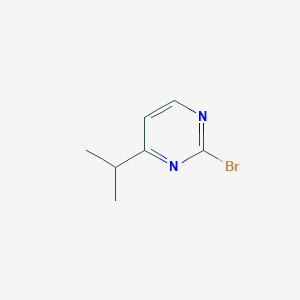
4-(4-bromophenyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)pyridin-2-amine, also known as 4-bromo-2-aminopyridine, is a colorless solid compound with a molecular weight of 239.05 g/mol. It is a substituted pyridine, a heterocyclic aromatic organic compound with a nitrogen atom in the ring. It is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
科学研究应用
4-(4-bromophenyl)pyridin-2-amineinopyridine is used in a variety of scientific research applications. It is used as a starting material for the synthesis of compounds such as 4-chloro-2-aminopyridine, 4-bromo-2-methylpyridine, and 4-bromo-2-hydroxypyridine. It is also used as a reagent in organic synthesis reactions such as the synthesis of 2,4-dibromophenylpyridine. Additionally, it is used as a catalyst in the synthesis of various organic compounds.
作用机制
4-(4-bromophenyl)pyridin-2-amineinopyridine acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-(4-bromophenyl)pyridin-2-amineinopyridine increases the levels of acetylcholine in the body, leading to increased nerve activity.
Biochemical and Physiological Effects
4-(4-bromophenyl)pyridin-2-amineinopyridine has a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the body. It has also been shown to act as a calcium channel blocker, leading to increased levels of calcium in the body. Additionally, it has been shown to act as an inhibitor of the enzyme monoamine oxidase, leading to increased levels of monoamines in the body.
实验室实验的优点和局限性
The main advantage of using 4-(4-bromophenyl)pyridin-2-amineinopyridine in laboratory experiments is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a relatively stable compound and can be stored for long periods of time without degrading. The main limitation of using 4-(4-bromophenyl)pyridin-2-amineinopyridine in laboratory experiments is that it is a highly toxic compound and should be handled with extreme caution.
未来方向
There are a number of potential future directions for research involving 4-(4-bromophenyl)pyridin-2-amineinopyridine. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential use as a therapeutic agent. Additionally, further research could be conducted into the use of 4-(4-bromophenyl)pyridin-2-amineinopyridine as a reagent in organic synthesis reactions and its potential use as a catalyst in the synthesis of various organic compounds.
合成方法
4-(4-bromophenyl)pyridin-2-amineinopyridine can be synthesized through a variety of methods. One method involves the reaction of 2-aminopyridine with bromine in an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature and yields 4-(4-bromophenyl)pyridin-2-amineinopyridine as the main product. Another method involves the reaction of 2-aminopyridine with bromoacetyl bromide in aqueous sodium hydroxide. This reaction is also carried out at room temperature and yields 4-(4-bromophenyl)pyridin-2-amineinopyridine as the main product.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4-(4-bromophenyl)pyridin-2-amine can be achieved through a two-step process involving the synthesis of 4-bromo-2-nitropyridine followed by reduction to 4-bromo-2-aminopyridine, which can then be coupled with 4-bromophenylboronic acid to yield the final product.", "Starting Materials": ["2-chloropyridine", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "4-bromophenylboronic acid", "palladium catalyst", "sodium borohydride", "ethanol"], "Reaction": ["Step 1: Synthesis of 4-bromo-2-nitropyridine", "a. Dissolve 2-chloropyridine in hydrochloric acid and add sodium nitrite to form a diazonium salt.", "b. Add sodium hydroxide and 4-bromophenylboronic acid to the diazonium salt to form 4-bromo-2-nitropyridine.", "Step 2: Reduction of 4-bromo-2-nitropyridine to 4-bromo-2-aminopyridine", "a. Dissolve 4-bromo-2-nitropyridine in ethanol and add a palladium catalyst.", "b. Add sodium borohydride to the mixture to reduce the nitro group to an amino group.", "Step 3: Coupling of 4-bromo-2-aminopyridine with 4-bromophenylboronic acid", "a. Dissolve 4-bromo-2-aminopyridine and 4-bromophenylboronic acid in a solvent such as ethanol.", "b. Add a palladium catalyst and heat the mixture to promote the Suzuki coupling reaction.", "c. Purify the product through column chromatography or recrystallization."] } | |
CAS 编号 |
1367938-76-8 |
产品名称 |
4-(4-bromophenyl)pyridin-2-amine |
分子式 |
C11H9BrN2 |
分子量 |
249.1 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



